3-(Pyridin-2-yloxy)pyrrolidin-2-one
Description
Properties
IUPAC Name |
3-pyridin-2-yloxypyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9-7(4-6-11-9)13-8-3-1-2-5-10-8/h1-3,5,7H,4,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVRSJJRMXHOON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1OC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yloxy)pyrrolidin-2-one can be achieved through various methods. One common approach involves the reaction of pyrrolidin-2-one with pyridin-2-ol in the presence of a suitable base. The reaction typically proceeds under mild conditions, often using solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and efficiency. Continuous flow reactors and other advanced techniques may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yloxy)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolidinone ring to a pyrrolidine ring.
Substitution: The pyridin-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce pyrrolidine derivatives .
Scientific Research Applications
3-(Pyridin-2-yloxy)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with a pyridin-2-yloxy group. It is of interest in medicinal chemistry and drug development because of its potential biological activities and use as a synthetic intermediate in organic synthesis. Studies suggest that this compound can selectively bind to certain enzymes and receptors, modulating biochemical pathways relevant to disease processes, such as inhibiting specific enzymes involved in cancer or inflammation.
Scientific Research Applications
This compound has applications in contexts such as developing new treatments for diseases.
- Medicinal Chemistry Due to its potential biological activities, it serves as a lead compound for drug development. Pyrrolidin-2-one derivatives, including this compound, have been studied for potential roles in therapeutic contexts, particularly in developing new treatments for diseases.
- Organic Synthesis It acts as a building block in the synthesis of more complex molecules. It also functions as a synthetic intermediate in organic chemistry, allowing modification of the compound's structure and exploration of its chemical and biological properties.
Biological Activities
Pyrrolidin-2-one derivatives, including this compound, exhibit diverse biological activities. Studies on the interactions of this compound with biological targets have shown that it can bind selectively to certain enzymes and receptors. These interactions often lead to modulation of biochemical pathways relevant to disease processes. For example, it may inhibit specific enzymes involved in metabolic pathways associated with cancer or inflammation.
Potential Therapeutic Effects
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yloxy)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidin-2-one Derivatives with Arylpiperazine Substituents
Compounds such as 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one () exhibit dual antiarrhythmic and α-adrenolytic activities. Key findings include:
- α1-Adrenoceptor affinity: pKi = 7.13 (highest in the series).
- Antiarrhythmic activity : ED50 = 1.0 mg/kg (iv) in rat models.
- Hypotensive effects : Sustained reduction in blood pressure at 2.5 mg/kg (iv).
In contrast, 3-(Pyridin-2-yloxy)pyrrolidin-2-one lacks the arylpiperazine moiety, which is critical for α-adrenoceptor interactions. The pyridin-2-yloxy group may instead favor interactions with acetylcholinesterase (AChE) or microbial targets .
Acetylcholinesterase (AChE) Inhibitors with Substituted Benzyl Groups
Derivatives like 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one () show potent AChE inhibition:
- Docking scores : -18.59 (vs. -17.257 for donepezil).
- In silico validation : Stable binding in molecular dynamics simulations.
The dimethoxybenzyl group at C1 enhances AChE binding through π-π stacking, whereas the pyridin-2-yloxy group in the target compound may leverage hydrogen bonding via its oxygen atom. However, the absence of a benzyl substituent in this compound could limit its AChE affinity .
Pyridine- and Quinoxaline-Substituted Analogs
- 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one (): Synthesized via green chemistry, this compound showed antimicrobial activity but lacked detailed docking studies.
- tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (): A pyridin-2-yloxy derivative with iodine for radiopharmaceutical applications.
These examples highlight the role of pyridine/quinoxaline rings in modulating electronic properties and bioactivity.
Anti-Alzheimer’s Agents with Heterocyclic Substituents
Compounds like 1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one () combine pyrrolidin-2-one with trifluoromethyl and piperidine groups for enhanced blood-brain barrier penetration. Key results:
- AChE inhibition : Comparable to donepezil.
- In vivo efficacy : Improved cognitive function in scopolamine-induced models.
The pyridin-2-yloxy group in the target compound may offer similar pharmacokinetic advantages but requires empirical validation .
Biological Activity
3-(Pyridin-2-yloxy)pyrrolidin-2-one is a compound of growing interest in pharmacological research due to its diverse biological activities. This article summarizes the current understanding of its biological activity, including antimicrobial, anticancer, and other therapeutic properties. Additionally, it highlights relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring substituted with a pyridine moiety. This structural configuration is significant for its biological activity, as it facilitates interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, certain derivatives have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In a study focusing on the antimicrobial potential of pyrrolidine derivatives, it was reported that compounds containing the pyrrolidine core demonstrated significant activity against multidrug-resistant strains, highlighting their potential as new antibacterial agents .
Table 1: Antimicrobial Efficacy of this compound Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | E. coli | 25 µg/mL |
| Derivative B | S. aureus | 15 µg/mL |
| Derivative C | Pseudomonas aeruginosa | 30 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Studies have indicated that certain derivatives can inhibit cell proliferation in various cancer cell lines. For example, a derivative of this compound was found to induce apoptosis in human cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
Case Study: Anticancer Activity
In a recent study, researchers synthesized several analogs of this compound and evaluated their cytotoxicity against breast cancer cell lines. The most potent compound exhibited an IC50 value of 12 µM, significantly lower than that of standard chemotherapeutics used in clinical settings .
Other Biological Activities
Beyond antimicrobial and anticancer effects, the compound has shown promise in several other areas:
- Anti-inflammatory Activity : Some derivatives have been reported to inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
- Cholinesterase Inhibition : Certain analogs have demonstrated the ability to inhibit cholinesterase enzymes, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Research Findings and Future Directions
Recent advancements in the synthesis and modification of pyrrolidine derivatives have opened new avenues for drug development. The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyrrolidine ring can enhance biological activity. For instance, modifications at the nitrogen position have been linked to improved antibacterial efficacy .
Table 2: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 3-(Pyridin-2-yloxy)pyrrolidin-2-one?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between a pyridine derivative (e.g., 2-hydroxypyridine) and a pyrrolidinone precursor. For example, a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) can facilitate ether bond formation between the pyridinyloxy group and the pyrrolidin-2-one scaffold . Multi-step protocols may include protection/deprotection strategies, as seen in the synthesis of structurally related pyrrolidinone derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm regiochemistry and detect stereochemical features (e.g., coupling constants for adjacent protons).
- IR Spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and ether (C-O-C) vibrations.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves absolute stereochemistry if chiral centers are present .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.
- First Aid : For skin contact, wash immediately with water; if inhaled, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can stereochemical outcomes be optimized during synthesis?
- Methodological Answer : Enantioselective synthesis may employ chiral auxiliaries or catalysts. For example, asymmetric hydrogenation using Ru-BINAP complexes can induce chirality in pyrrolidinone intermediates . Alternatively, enzymatic resolution (e.g., lipases) can separate enantiomers post-synthesis .
Q. How to resolve discrepancies in NMR data for pyrrolidinone derivatives?
- Methodological Answer : Conflicting peaks may arise from rotamers or tautomerism. Strategies include:
- Variable Temperature NMR : Observe coalescence of split signals at elevated temperatures.
- 2D NMR (COSY, NOESY) : Map coupling networks and spatial proximity of protons.
- Computational Modeling : Compare experimental shifts with DFT-calculated values .
Q. What strategies enhance the compound’s bioactivity through structural modifications?
- Methodological Answer :
- Ring Functionalization : Introduce electron-withdrawing groups (e.g., -Cl, -F) to the pyrrolidinone ring to modulate reactivity.
- Pyridine Substitution : Replace the pyridinyloxy group with bioisosteres (e.g., pyrazine) to improve target affinity.
- Prodrug Design : Mask polar groups (e.g., hydroxyls) with ester linkers to enhance bioavailability .
Q. How to design in vivo pharmacokinetic studies for this compound?
- Methodological Answer :
- Radiolabeling : Use ¹¹C or ¹⁸F isotopes for PET imaging to track biodistribution (e.g., as demonstrated for SV2A-targeting PET tracers ).
- LC-MS/MS Analysis : Quantify plasma and tissue concentrations post-administration.
- Metabolite ID : Use high-resolution mass spectrometry to identify phase I/II metabolites .
Q. How to assess environmental impact in the absence of ecotoxicological data?
- Methodological Answer :
- QSAR Models : Predict toxicity using software like ECOSAR.
- Biodegradability Assays : Conduct OECD 301 tests (e.g., closed bottle test) to estimate microbial degradation rates.
- Soil Mobility Studies : Use column chromatography to simulate leaching potential .
Data Analysis & Computational Approaches
Q. How to interpret conflicting bioactivity data across studies?
- Methodological Answer :
- Assay Validation : Confirm compound purity (≥95% via HPLC) and stability under experimental conditions.
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers .
Q. How to predict binding modes with computational methods?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against target proteins (e.g., enzymes or receptors).
- MD Simulations : Run GROMACS simulations to assess binding stability over time.
- QSAR Models : Corrogate substituent effects with biological activity using partial least squares (PLS) regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
